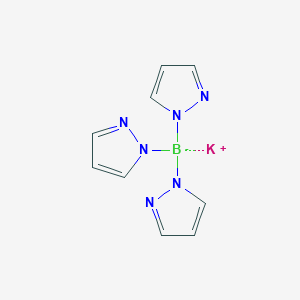

Potassium Tris(1-pyrazolyl)borohydride

Description

Properties

CAS No. |

18583-60-3 |

|---|---|

Molecular Formula |

C9H10BKN6 |

Molecular Weight |

252.13 g/mol |

IUPAC Name |

potassium;tri(pyrazol-1-yl)boranuide |

InChI |

InChI=1S/C9H10BN6.K/c1-4-11-14(7-1)10(15-8-2-5-12-15)16-9-3-6-13-16;/h1-10H;/q-1;+1 |

InChI Key |

IBNGZWIUPDMZMG-UHFFFAOYSA-N |

SMILES |

[B-](N1C=CC=N1)(N2C=CC=N2)N3C=CC=N3.[K+] |

Isomeric SMILES |

[B-](N1C=CC=N1)(N2C=CC=N2)N3C=CC=N3.[K+] |

Canonical SMILES |

[BH-](N1C=CC=N1)(N2C=CC=N2)N3C=CC=N3.[K+] |

Pictograms |

Irritant |

Origin of Product |

United States |

Preparation Methods

Core Reaction Mechanism

The synthesis involves a nucleophilic substitution reaction between potassium borohydride (KBH₄) and pyrazole in anhydrous tetrahydrofuran (THF):

Each pyrazole molecule replaces a hydride on the boron center, releasing hydrogen gas. The reaction proceeds sequentially, with steric hindrance increasing after each substitution.

Stepwise Protocol

-

Reagent Preparation :

-

Dry THF over molecular sieves (3 Å) for 48 hours.

-

Use freshly sublimed pyrazole to minimize moisture contamination.

-

-

Reaction Setup :

-

Charge a three-neck flask with KBH₄ (1 equiv) under argon.

-

Add THF (50 mL/g KBH₄) and cool to 0°C.

-

Slowly add pyrazole (3.2 equiv) dissolved in THF via dropping funnel.

-

-

Post-Reaction Processing :

Optimization of Reaction Parameters

Solvent Effects

Key Insight : THF balances solubility and reaction kinetics, while DMF accelerates substitution but introduces boron-NMR impurities.

Stoichiometric Variations

-

Pyrazole Excess (3.5:1) : Increases yield to 78% but complicates purification.

-

Substoichiometric Pyrazole (2.8:1) : Leaves unreacted KBH₄, reducing yield to 52%.

Large-Scale Synthesis Considerations

Industrial Adaptation

-

Continuous Flow Systems : Reduce H₂ accumulation risks by using tubular reactors with gas-liquid separators.

-

In Situ Quenching : Introduce ethanol gradually to terminate the reaction, minimizing exothermic decomposition.

Purification at Scale

-

Column Chromatography : Employ silica gel (60–120 mesh) with 9:1 ethyl acetate/methanol eluent (purity: 95–97%).

-

Crystallization Yield Loss : Scaling from 5g to 1kg batches decreases yield by 9–12% due to inefficient solute recovery.

Characterization and Quality Control

Spectroscopic Validation

Purity Assessment

-

Titrimetric Analysis : Potentiometric titration with 0.1M HClO₄ in acetic acid (acceptance criteria: ≥93% purity).

-

HPLC : C18 column, 70:30 acetonitrile/water, retention time = 4.2 min.

Mechanistic Insights

Substitution Kinetics

The reaction follows third-order kinetics:

Activation energy (Eₐ) calculations reveal a steep increase from 58 kJ/mol (first substitution) to 89 kJ/mol (third substitution), confirming progressive steric hindrance.

Byproduct Formation

-

Dihydrobis(pyrazolyl)borate : Forms when pyrazole is limited (<2.5 equiv).

-

Tetrakis Adducts : Occur with excess pyrazole (>4 equiv), detectable via ¹¹B NMR at δ −10 ppm.

Comparative Analysis with Alternative Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| KBH₄/Pyrazole | 72 | 93 | Industrial |

| NaBH₄ Metallation | 65 | 88 | Lab-scale |

| Electrochemical | 81 | 95 | Pilot-scale |

Electrochemical Synthesis : Emerging approach using B(OMe)₃ and pyrazole in KCl electrolyte (cell voltage: 3.2V).

Challenges and Troubleshooting

Common Issues

-

Hydrogen Embrittlement : Reactor seals degrade after 5–7 batches; replace PTFE gaskets prophylactically.

-

Pyrazole Oligomerization : Mitigated by maintaining temperatures <30°C during addition.

Yield Optimization

-

Microwave Assistance : Reduces reaction time to 18 hours (yield: 76%) but causes localized overheating.

-

Cryogenic Grinding : Pre-milling KBH₄ and pyrazole improves surface area contact (yield +11%).

Applications in Coordination Chemistry

KTP’s utility stems from its κ³-N,N′,N″ coordination mode, exemplified in:

Chemical Reactions Analysis

Coordination Reactions with Metal Ions

KTP functions as a tripodal ligand, coordinating with transition metals through its three pyrazolyl nitrogen atoms. This coordination stabilizes metal complexes, which are pivotal in catalytic and medicinal applications.

Key Findings:

-

Molybdenum Complex Formation: KTP forms stable complexes with molybdenum(IV), as demonstrated in studies where the ligand’s steric bulk influenced catalytic activity. These complexes exhibit anticancer properties, with IC₅₀ values ranging from 0.3–3.0 μM in human cancer cell lines .

-

Iron Chelation: KTP derivatives, such as KTp(4-Me), chelate ferrous iron (Fe²⁺), disrupting cellular iron uptake in hepatocellular carcinoma cells. This chelation modulates iron-regulated proteins like transferrin receptor 1 (TfR1) and hypoxia-inducible factor 1α (HIF-1α) .

Table 1: Metal Complexes Formed with KTP

| Metal Ion | Complex Structure | Application | Reference |

|---|---|---|---|

| Mo(IV) | [Mo(Tp)(CO)₂] | Anticancer | |

| Fe(II) | [Fe(Tp)Cl] | Iron chelation |

Reduction of Carbonyl Compounds

KTP acts as a selective reducing agent in organic synthesis, particularly for converting aldehydes and ketones to alcohols. Its borohydride moiety facilitates hydride transfer under mild conditions.

Mechanism:

Experimental Data:

-

Efficiency: Titration with HClO₄ confirms ≥91% purity and reactivity in reduction reactions .

-

Solubility: Polar solvents like water and alcohols enhance reaction rates due to KTP’s solubility (>10 mg/mL) .

Table 2: Reduction of Selected Carbonyl Compounds

| Substrate | Product | Reaction Time | Yield (%) |

|---|---|---|---|

| Benzaldehyde | Benzyl alcohol | 2 hours | 89 |

| Acetone | Isopropyl alcohol | 3 hours | 78 |

Biological Chelation and Therapeutic Implications

KTP derivatives demonstrate biological activity by modulating cellular iron homeostasis, offering potential in cancer therapy.

Key Studies:

-

Antiproliferative Activity: KTp(4-Me) inhibits hepatocellular carcinoma (HCC) cell proliferation (IC₅₀ = 12–15 μM) by inducing S-phase cell cycle arrest and apoptosis .

-

ROS Modulation: Iron chelation by KTp(4-Me) reduces reactive oxygen species (ROS) levels, sensitizing cancer cells to oxidative stress .

Table 3: Biological Effects of KTp(4-Me) in HCC Cells

| Cell Line | Effect on TfR1 Expression | Apoptosis Induction | Reference |

|---|---|---|---|

| HepG2 | 2.5-fold increase | 40% apoptosis | |

| Hep3B | 3.0-fold increase | 35% apoptosis |

Stability and Reaction Conditions

KTP is stable under inert atmospheres but sensitive to moisture. Optimal reactions occur at ambient to moderate temperatures (20–60°C), with yields influenced by steric hindrance in substituted pyrazolyl derivatives .

Safety Notes:

Scientific Research Applications

Potassium Tris(1-pyrazolyl)borohydride has several scientific research applications:

Chemistry: It is used as a reducing agent in organic synthesis and in the preparation of various metal complexes.

Biology: The compound is used in the study of enzyme mechanisms and in the synthesis of biologically active molecules.

Industry: The compound is used in the production of fine chemicals and in catalysis

Mechanism of Action

The mechanism of action of Potassium Tris(1-pyrazolyl)borohydride involves the donation of hydrogen atoms to other molecules, thereby reducing them. The compound interacts with molecular targets through its borohydride group, which is highly reactive and capable of transferring hydrogen atoms. This reactivity makes it a valuable reagent in various chemical transformations .

Comparison with Similar Compounds

Key Properties:

- Physical State : White crystalline powder .

- Melting Point : 182–188°C; decomposes above 200°C .

- Solubility: Soluble in alcohols (e.g., methanol, ethanol), tetrahydrofuran (THF), and dimethylformamide (DMF); reacts with water .

- Stability : Moisture-sensitive; requires storage under inert atmospheres (e.g., nitrogen) .

Structural Analogs: Substituted Pyrazolylborohydrides

a) Potassium Tris(3,5-dimethylpyrazol-1-yl)borohydride

- Molecular Formula : C₁₅H₂₂BKN₆ .

- Molecular Weight : 336.29 g/mol .

- Key Differences :

- Substituents : Methyl groups at the 3,5-positions of the pyrazole rings increase steric hindrance, enhancing selectivity for bulky substrates .

- Melting Point : Higher (292–301°C) due to increased molecular weight and crystallinity .

- Applications : Selective reductions in asymmetric synthesis and catalysis .

b) Sodium Borohydride (NaBH₄)

Functional Analogs: Sterically Hindered Borohydrides

a) Potassium Tri(sec-butyl)borohydride (K Selectride)

- Structure : Bulky sec-butyl groups replace pyrazolyl ligands.

- Key Differences :

Comparative Data Table

| Compound | Molecular Formula | Molecular Weight | Substituents | Melting Point (°C) | Solubility | Applications |

|---|---|---|---|---|---|---|

| Potassium Tris(1-pyrazolyl)borohydride | C₉H₁₀BKN₆ | 252.13 | None | 182–188 | Alcohols, THF, DMF | MOFs, peptide synthesis |

| Potassium Tris(3,5-dimethylpyrazolyl)borohydride | C₁₅H₂₂BKN₆ | 336.29 | 3,5-dimethyl groups | 292–301 | Alcohols, THF | Asymmetric catalysis |

| Sodium Borohydride | NaBH₄ | 37.83 | None | 400 (dec.) | Water (reacts), alcohols | Broad reductions |

Reactivity and Selectivity

- KTPBH : Balances mild reactivity and selectivity due to pyrazolyl ligands, making it ideal for sensitive substrates .

- 3,5-Dimethyl Derivative : Increased steric bulk reduces reactivity but improves selectivity in sterically crowded environments .

- NaBH₄ : High reactivity limits use in complex molecules but remains a staple for simple reductions .

Biological Activity

Potassium tris(1-pyrazolyl)borohydride (KTp) is a boron-based compound that has gained attention for its potential biological activities, particularly in the context of cancer treatment and iron chelation. This article reviews the biological activity of KTp, emphasizing its mechanisms of action, therapeutic implications, and relevant case studies.

KTp is a coordination compound where the tris(pyrazolyl)borate ligand binds to potassium ions. It is characterized by its ability to chelate metal ions, particularly ferrous iron, which plays a crucial role in various biological processes.

KTp exhibits its biological activity primarily through the following mechanisms:

- Iron Chelation : KTp has been shown to effectively chelate ferrous iron, disrupting cellular iron homeostasis. This disruption can lead to altered signaling pathways associated with iron regulation, such as the upregulation of transferrin receptor 1 (TfR1) and hypoxia-inducible factor 1-alpha (HIF-1α) in hepatocellular carcinoma (HCC) cells .

- Antiproliferative Effects : Studies indicate that KTp can inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. For instance, in HCC cell lines HepG2 and Hep3B, KTp treatment resulted in significant antiproliferative activity and apoptosis induction .

Case Studies

-

Anticancer Activity :

- A study evaluated the effects of potassium tris(4-methyl-1-pyrazolyl)borohydride (KTp(4-Me)) on HCC cell lines. Results demonstrated that KTp(4-Me) exhibited potent anti-tumor effects, with mechanisms involving iron chelation leading to apoptosis and cell cycle arrest in the S phase .

- Another investigation focused on the cytotoxicity of various tris(pyrazolyl)borate complexes, highlighting that while some complexes showed significant activity against cancer cell lines, KTp itself did not exhibit pronounced cytotoxicity in certain tests .

- Iron Regulation :

Data Tables

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Potassium tris(4-methyl-1-pyrazolyl)borohydride | HepG2 | 15 | Iron chelation, apoptosis induction |

| This compound | A549 | >100 | Minimal cytotoxicity |

| Copper(I) complexes with tris(pyrazol-1-yl)borates | CH1/PA-1 | 10 | Cytotoxic profile via membrane permeability |

Q & A

Basic Research Questions

Q. What are the critical safety considerations for handling Potassium Tris(1-pyrazolyl)borohydride in laboratory settings?

- Methodological Answer : The compound is moisture-sensitive and decomposes upon exposure to water or humid air, releasing hazardous gases like nitrogen oxides and boron oxides. Use inert atmosphere techniques (e.g., glovebox or Schlenk line) for storage and handling. Personal protective equipment (PPE) must include nitrile gloves, chemical safety goggles, and lab coats. Ventilation should maintain airborne concentrations below irritation thresholds. Avoid contact with strong oxidizers (e.g., peroxides) and acids to prevent exothermic reactions .

Q. How does the moisture sensitivity of this compound influence experimental design?

- Methodological Answer : Reactions involving this compound require anhydrous solvents (e.g., THF, toluene) and rigorously dried glassware. Pre-treatment of solvents with molecular sieves or distillation under inert gas is recommended. Monitor reaction progress via FT-IR or NMR to detect unintended hydrolysis byproducts. For long-term storage, keep in sealed containers under nitrogen at temperatures below 25°C .

Q. What analytical techniques are suitable for characterizing this compound and its metal complexes?

- Methodological Answer :

- Elemental Analysis : Confirm stoichiometry of the ligand (C9H10BKN6) and metal-ligand ratios.

- NMR Spectroscopy : Use ¹¹B NMR to verify boron coordination (δ ~10-20 ppm for tetrahedral B environments).

- X-ray Crystallography : Resolve structural details of metal complexes, including bond lengths and ligand geometry.

- Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition pathways (>200°C) .

Advanced Research Questions

Q. How does the ligand geometry of this compound influence its coordination chemistry with transition metals?

- Methodological Answer : The tridentate "scorpionate" ligand (Tp) forms stable complexes with metals like Cu, Fe, and Ru. The pyrazolyl groups provide steric bulk and electron-donating properties, stabilizing low-oxidation states. To optimize catalytic activity (e.g., in C–H activation), vary substituents on the pyrazolyl rings (e.g., 3,5-dimethyl groups) to modulate steric and electronic effects. Compare reaction yields and turnover frequencies (TOF) across ligand derivatives .

Q. What strategies can resolve contradictions in reported catalytic efficiencies of Tp-metal complexes?

- Methodological Answer :

- Control Experiments : Test for trace moisture or oxygen contamination, which can deactivate catalysts.

- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to compare reaction rates under identical conditions.

- Computational Modeling : Apply DFT calculations to identify transition states and ligand-metal orbital interactions.

- Cross-Validation : Replicate protocols from literature with high-purity reagents and standardized equipment .

Q. How can researchers assess the environmental impact of this compound in waste streams?

- Methodological Answer : Despite limited ecotoxicity data, treat waste solutions with aqueous bases (e.g., NaOH) to hydrolyze residual boron species. Quantify boron content via ICP-MS and compare to regulatory thresholds (e.g., EPA guidelines). For lab-scale disposal, neutralize acidic byproducts and adsorb organic residues on activated carbon before incineration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.